N2-Methylbenzo[d]thiazole-2,6-diamine
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Overview
Description
N2-Methylbenzo[d]thiazole-2,6-diamine is a heterocyclic organic compound with the molecular formula C8H9N3S. It is part of the thiazole family, which is known for its diverse biological activities. This compound is characterized by a benzothiazole ring structure with a methyl group and two amino groups attached, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylbenzo[d]thiazole-2,6-diamine typically involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and methyl iodide as the methylating agent. The reaction is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-Methylbenzo[d]thiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents, acids, or bases; conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
N2-Methylbenzo[d]thiazole-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N2-Methylbenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in microbial cell wall synthesis, cancer cell receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
- Benzothiazole-2,6-diamine
Uniqueness
N2-Methylbenzo[d]thiazole-2,6-diamine stands out due to its dual amino groups and methyl substitution, which enhance its reactivity and biological activity compared to similar compounds. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-N-methyl-1,3-benzothiazole-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGNFZQUIMJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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